Phenol, 2,2'-[1,2-phenylenebis(iminomethylene)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2,2’-[1,2-phenylenebis(iminomethylene)]bis- is a complex organic compound that contains 44 atoms: 20 hydrogen atoms, 20 carbon atoms, 2 nitrogen atoms, and 2 oxygen atoms . This compound is known for its unique structure, which includes aromatic rings and secondary amine groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Phenol, 2,2’-[1,2-phenylenebis(iminomethylene)]bis- typically involves the reaction of phenol with a phenylenebis(iminomethylene) compound under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Phenol, 2,2’-[1,2-phenylenebis(iminomethylene)]bis- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of aromatic rings.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can produce nitrophenol derivatives, while halogenation can yield halogenated phenols.
Scientific Research Applications
Phenol, 2,2’-[1,2-phenylenebis(iminomethylene)]bis- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2,2’-[1,2-phenylenebis(iminomethylene)]bis- involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic rings and secondary amine groups allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Phenol, 2,2’-[1,2-phenylenebis(iminomethylene)]bis- can be compared with similar compounds such as:
Phenol, 2,2’-[1,4-phenylenebis(iminomethylene)]bis-: This compound has a similar structure but with different positioning of the phenylenebis(iminomethylene) groups.
Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis-: This compound has an ethanediylbis(nitrilomethylidyne) group instead of a phenylenebis(iminomethylene) group.
The uniqueness of Phenol, 2,2’-[1,2-phenylenebis(iminomethylene)]bis- lies in its specific arrangement of atoms, which gives it distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
90884-17-6 |
---|---|
Molecular Formula |
C20H20N2O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-[[2-[(2-hydroxyphenyl)methylamino]anilino]methyl]phenol |
InChI |
InChI=1S/C20H20N2O2/c23-19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24/h1-12,21-24H,13-14H2 |
InChI Key |
HGBSHORRPLIYFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=CC=C2NCC3=CC=CC=C3O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.